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molecular formula C3H4BrF3O3S B187986 2-Bromoethyl trifluoromethanesulfonate CAS No. 103935-47-3

2-Bromoethyl trifluoromethanesulfonate

Cat. No. B187986
M. Wt: 257.03 g/mol
InChI Key: KENPFZUYYWVXNW-UHFFFAOYSA-N
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Patent
US08637491B2

Procedure details

Anhydrous pyridine (8.5 mL, 105 mmol) and dry DCM (100 mL) were added to a 3-necked round-bottomed flask under a nitrogen atmosphere. The reaction flask was then cooled to about −20° C. with a dry ice/ethylene glycol bath. Trifluoromethanesulfonic anhydride (17 mL, 100 mmol) was added, whereupon a white/pink precipitate formed immediately. 2-Bromoethanol (7.1 mL, 100 mmol) was added after 5 minutes. The precipitate disappeared and then after a few minutes a new white precipitate formed. The reaction mixture was stirred for 20 minutes during which time it gradually warmed to r.t. The reaction mixture was then filtered through a phase separator and the residue was washed with 1:1 DCM/hexane (2×10 mL). The filtrate was run through a 4 cm silica plug with 1:1 DCM/hexane solution (300 mL). The solvent was removed in vacuo to give the title compound as a brown oil (21.2 g, 87%). δH (CDCl3) 4.76 (2H, t, J 6.4 Hz), 3.62 (2H, t, J 6.4 Hz).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
7.1 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[F:7][C:8]([F:21])([F:20])[S:9]([O:12]S(C(F)(F)F)(=O)=O)(=[O:11])=[O:10].[Br:22][CH2:23][CH2:24]O>C(Cl)Cl>[F:7][C:8]([F:21])([F:20])[S:9]([O:12][CH2:24][CH2:23][Br:22])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
7.1 mL
Type
reactant
Smiles
BrCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 minutes during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed immediately
CUSTOM
Type
CUSTOM
Details
after a few minutes a new white precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
gradually warmed to r.t
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a phase separator
WASH
Type
WASH
Details
the residue was washed with 1:1 DCM/hexane (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(S(=O)(=O)OCCBr)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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